tert-butyl N-(2-{imidazo[1,5-a]pyridin-3-yl}ethyl)carbamate
Description
Tert-butyl N-(2-{imidazo[1,5-a]pyridin-3-yl}ethyl)carbamate is a synthetic compound that belongs to the class of imidazo[1,5-a]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The imidazo[1,5-a]pyridine scaffold is a versatile structure that can be modified to enhance its pharmacological properties, making it a valuable target for drug discovery and development.
Properties
IUPAC Name |
tert-butyl N-(2-imidazo[1,5-a]pyridin-3-ylethyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-14(2,3)19-13(18)15-8-7-12-16-10-11-6-4-5-9-17(11)12/h4-6,9-10H,7-8H2,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POTIMLBFMXADQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=NC=C2N1C=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl N-(2-{imidazo[1,5-a]pyridin-3-yl}ethyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the imidazo[1,5-a]pyridine core: This can be achieved through a cyclization reaction involving a pyridine derivative and an appropriate imidazole precursor.
Introduction of the ethyl linker: The ethyl group can be introduced via an alkylation reaction using an appropriate alkylating agent.
Carbamate formation: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamate group.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Tert-butyl N-(2-{imidazo[1,5-a]pyridin-3-yl}ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. Common reagents for these reactions include halides and amines.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the imidazo[1,5-a]pyridine core or the carbamate group.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used as a building block for the development of new chemical entities.
Biology: It has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: The compound’s pharmacological properties make it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-{imidazo[1,5-a]pyridin-3-yl}ethyl)carbamate involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes and receptors, leading to a cascade of biochemical events that result in its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Tert-butyl N-(2-{imidazo[1,5-a]pyridin-3-yl}ethyl)carbamate can be compared with other imidazo[1,5-a]pyridine derivatives, such as:
Imidazo[1,2-a]pyridine: This compound has a similar core structure but differs in the position of the nitrogen atoms within the ring. It is known for its antifungal and antibacterial properties.
Imidazo[1,2-b]pyridazine: This derivative has a different ring fusion pattern and exhibits distinct biological activities, including anti-inflammatory and anticancer effects.
Imidazo[1,2-c]pyrimidine: This compound has a pyrimidine ring fused to the imidazole core and is studied for its antiviral and antitumor properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the carbamate group, which can influence its pharmacokinetic and pharmacodynamic properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
